molecular formula C15H14O4S B1297507 Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)- CAS No. 83642-22-2

Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)-

Cat. No. B1297507
CAS RN: 83642-22-2
M. Wt: 290.3 g/mol
InChI Key: CUDIIGGMJHXZLC-UHFFFAOYSA-N
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Description

“Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)-” is a chemical compound with the molecular formula C15H14O4S . It has a molecular weight of 290.3 g/mol. The compound is also known by several synonyms, including 4’-methylsulfonyl acetophenone, 1-4-methylsulfonyl phenyl ethanone, 4-methylsulfonylacetophenone, and others .


Molecular Structure Analysis

The molecular structure of “Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)-” can be represented by the SMILES string CC(=O)C1=CC=C(C=C1)S(=O)(=O)C . This indicates that the compound contains a methylsulfonyl group attached to a phenyl ring, which is further connected to an ethanone group .

properties

IUPAC Name

1-[4-(4-methylsulfonylphenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c1-11(16)12-3-5-13(6-4-12)19-14-7-9-15(10-8-14)20(2,17)18/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDIIGGMJHXZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00232480
Record name Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)-

CAS RN

83642-22-2
Record name Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083642222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5.0 g (0.0202 mole) of 1-(4-(methylsulfonyl)phenoxy)benzene and 2.20 g (0.0280 mole) of acetyl chloride dissolved in 35 ml of methylene chloride (CH2Cl2) was slowly added 6.70 g (0.0503 mole) of anhydrous aluminum chloride. The mixture was heated at reflux for 45 minutes, cooled and poured over ice and concentrated hydrochloric acid (conc. HCl). Additional CH2Cl2 was added and the organic layer separated, washed with water and dried (Na2SO4). Removal of solvent in vacuo yielded 5.2 g (88.9% yield) of purified 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)ethanone, mp 131°-132.5° C.
Quantity
5 g
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reactant
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2.2 g
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35 mL
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6.7 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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